Lipophilicity Window: XLogP3 Differentiation vs. 2-Methyl and 2-Ethyl Analogs
The target compound exhibits a computed XLogP3 of 2.2, which is 0.7 log units higher than the 2-methyl analog (XLogP3 = 1.5) and estimated ~0.4 units above the 2-ethyl analog [1][2]. This places the cyclopropylmethyl derivative in an intermediate lipophilicity range that, based on established drug-likeness guidelines, is more favorable for balanced aqueous solubility and passive membrane permeability than the low-logP methyl analog, while avoiding the excessive lipophilicity often associated with larger alkyl substituents that can lead to promiscuous binding and rapid metabolic clearance [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 (PubChem XLogP3 3.0) |
| Comparator Or Baseline | 2-Methyl analog (CAS 1522651-70-2): XLogP3 = 1.5; 2-Ethyl analog (CAS 1785315-35-6): XLogP3 ~1.9 (estimated); 2-Isopropyl analog: XLogP3 ~2.4 (estimated) |
| Quantified Difference | Δ(XLogP3) = +0.7 vs. 2-methyl; +0.3 vs. 2-ethyl (estimated); −0.2 vs. 2-isopropyl (estimated) |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm (2021.05.07 release for 2-methyl; 2024.11.20 release for target) |
Why This Matters
A 0.7 log unit difference in XLogP3 can alter predicted membrane permeability by approximately 2- to 5-fold, directly impacting hit confirmation rates in cell-based assays and guiding go/no-go decisions in lead optimization.
- [1] PubChem CID 121214390. 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile — XLogP3 = 2.2. National Center for Biotechnology Information. View Source
- [2] PubChem CID 83385416. 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile — XLogP3 = 1.5. National Center for Biotechnology Information. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
